Éster de pinacol de ácido 2-(N-BOC-aminometil)-5-nitrofenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

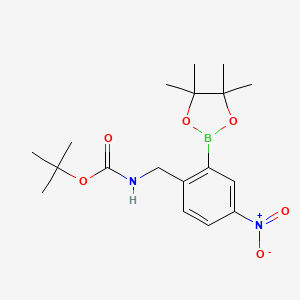

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid pinacol ester group, a nitro group, and a BOC-protected aminomethyl group. These functional groups make it a valuable intermediate in various chemical reactions and synthesis processes.

Aplicaciones Científicas De Investigación

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester has several applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activities.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis .

Pharmacokinetics

The compound’s pharmacokinetic properties are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the SM coupling reaction . It can also lead to the formal anti-Markovnikov alkene hydromethylation when paired with a Matteson–CH2–homologation .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid Pinacol Ester: The starting material, 5-nitrophenylboronic acid, is reacted with pinacol in the presence of a suitable solvent such as toluene.

Introduction of the Aminomethyl Group: The boronic acid pinacol ester is then subjected to a nucleophilic substitution reaction with a suitable aminomethylating agent, such as N-BOC-aminomethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reactions .

Análisis De Reacciones Químicas

Types of Reactions

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The BOC-protected aminomethyl group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium periodate.

Reduction: Hydrogen gas with palladium on carbon or iron powder with acetic acid.

Substitution: Trifluoroacetic acid or hydrochloric acid for BOC deprotection.

Major Products Formed

Oxidation: 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid.

Reduction: 2-(N-BOC-Aminomethyl)-5-aminophenylboronic acid pinacol ester.

Substitution: 2-Aminomethyl-5-nitrophenylboronic acid pinacol ester.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid pinacol ester: Lacks the nitro and aminomethyl groups, making it less versatile in certain applications.

4-(N-BOC-Aminomethyl)phenylboronic acid pinacol ester: Similar structure but without the nitro group, affecting its reactivity and applications.

Uniqueness

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester is unique due to the presence of both the nitro and BOC-protected aminomethyl groups. These functional groups enhance its reactivity and make it suitable for a wider range of chemical transformations and applications compared to its analogs .

Actividad Biológica

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of boronic acids, which have been extensively studied for their utility in various therapeutic applications, including enzyme inhibition and cancer treatment.

- Molecular Formula : C13H19BN2O4

- Molecular Weight : 278.1120 g/mol

- CAS Number : 2096338-02-0

- SMILES Notation : NCc1ccc(cc1B1OC(C(O1)(C)C)(C)C)N+[O-]

The biological activity of 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for its role as an enzyme inhibitor. The boronic acid moiety can interact with specific amino acid residues in target proteins, leading to modulation of enzymatic activities.

Enzyme Inhibition

Research indicates that boronic acids can act as effective inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a boronate ester with the hydroxyl groups present in the active site of the enzyme, thereby inhibiting its function.

Anticancer Properties

In vitro studies have shown that compounds similar to 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.

Study 1: Antitumor Activity

A study published in Cancer Research demonstrated that a related boronic acid derivative significantly inhibited tumor growth in xenograft models. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of boronic acid derivatives, including 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester. The results indicated potent inhibition against various serine proteases, suggesting potential therapeutic applications in conditions such as inflammation and cancer .

Comparative Analysis

| Property/Activity | 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester | Similar Compounds |

|---|---|---|

| Molecular Weight | 278.1120 g/mol | Varies (typically <300 g/mol) |

| Enzyme Inhibition | Yes | Yes |

| Anticancer Activity | Yes | Yes |

| Mechanism | Boronate ester formation | Similar mechanisms |

Propiedades

IUPAC Name |

tert-butyl N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(22)20-11-12-8-9-13(21(23)24)10-14(12)19-26-17(4,5)18(6,7)27-19/h8-10H,11H2,1-7H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQACYEPDPVVQRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.